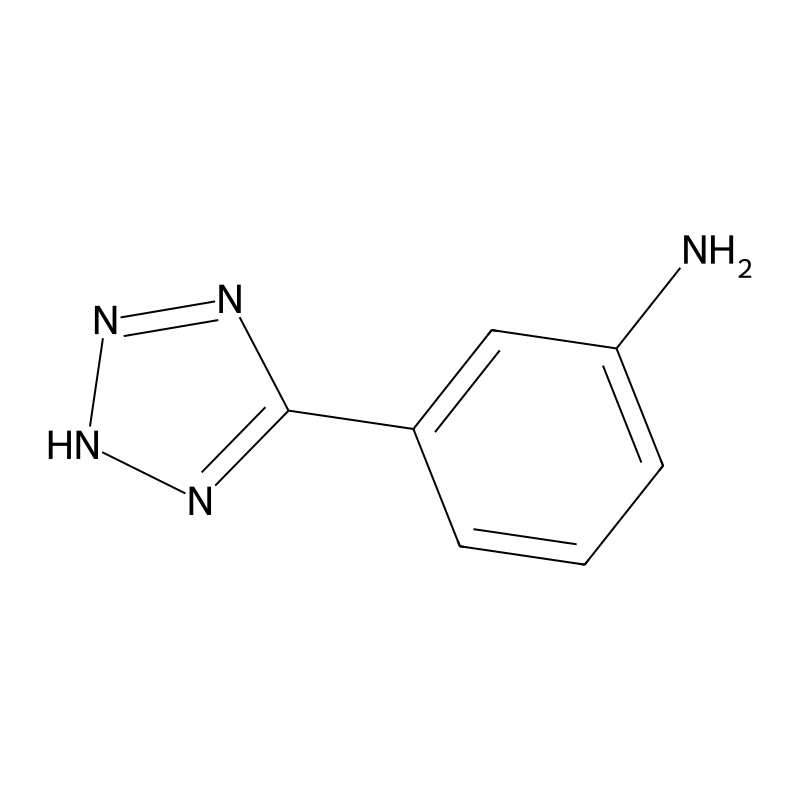

5-(3-Aminophenyl)tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-(3-Aminophenyl)tetrazole is a heterocyclic compound with the chemical formula C₇H₇N₅. Studies have explored various methods for its synthesis, including cyclization of 5-aminophenyl amidine with sodium azide, and ring-opening reactions of 5-substituted tetrazoles with aniline. These studies often involve detailed characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound. PubChem, National Institutes of Health: )

Potential Biological Applications:

- Antimicrobial agent: These studies have investigated the compound's activity against various bacterial and fungal strains, but the results are inconclusive and require further exploration.

- Antioxidant: Preliminary studies have shown potential free radical scavenging activity, but further research is needed to confirm its efficacy and understand its mechanism of action.

Material Science Applications:

A limited number of studies have explored the potential applications of 5-(3-aminophenyl)tetrazole in material science. Some research suggests its potential as a:

- Ligand in coordination chemistry: The presence of the amine and tetrazole groups makes it a potential candidate for binding to metal ions, which could be useful in the development of new catalysts or functional materials.

- Component in energetic materials: The tetrazole ring is known for its ability to store and release energy, making 5-(3-aminophenyl)tetrazole a potential candidate for use in propellants or explosives. However, further research is needed to assess its safety and performance in these applications.

5-(3-Aminophenyl)tetrazole is an organic compound with the molecular formula C₇H₇N₅. It features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The compound is notable for its potential applications in various fields, particularly in corrosion inhibition and biological activity.

The exact mechanism by which 5-(3-Aminophenyl)tetrazole inhibits corrosion is not fully understood. However, researchers propose it forms a protective film on the metal surface, hindering the interaction between the corrosive medium and the metal []. The presence of the aromatic ring and the nitrogen atoms in the tetrazole ring might contribute to this film formation through adsorption and interaction with the metal surface.

Research indicates that 5-(3-Aminophenyl)tetrazole exhibits biological activity, including antimicrobial properties. Its ability to inhibit the growth of certain bacteria and fungi has been documented, making it a candidate for further pharmacological studies. The compound's interactions with biological systems are still under investigation, but initial findings suggest potential therapeutic applications.

The synthesis of 5-(3-Aminophenyl)tetrazole can be achieved through several methods:

- Tetrazole Formation: A common method involves reacting aniline with sodium azide in the presence of a suitable catalyst like ferric chloride. This reaction leads to the formation of the tetrazole ring.

- Direct Substitution: Another approach is to perform a direct substitution reaction on a suitable precursor that contains both an amino group and a tetrazole moiety.

These methods allow for the efficient production of 5-(3-Aminophenyl)tetrazole with varying yields depending on the reaction conditions.

5-(3-Aminophenyl)tetrazole has several applications:

- Corrosion Inhibition: It has been identified as an effective corrosion inhibitor for copper-nickel alloys in seawater environments . Its ability to form protective films on metal surfaces helps mitigate corrosion.

- Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in drug formulations targeting microbial infections.

- Material Science: Its properties may be utilized in developing advanced materials that require resistance to environmental degradation.

Studies have shown that 5-(3-Aminophenyl)tetrazole interacts effectively with metal ions, enhancing its performance as a corrosion inhibitor. The compound forms stable complexes with metals such as copper and nickel, which aids in protecting these metals from corrosive environments . Further research into its interactions at the molecular level could provide insights into optimizing its applications.

Several compounds share structural similarities with 5-(3-Aminophenyl)tetrazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Aminotetrazole | Tetrazole | Simpler structure; primarily used in agriculture |

| Benzotriazole | Triazole | Known for its strong corrosion inhibition properties |

| 1H-Tetrazole | Tetrazole | Used mainly in pharmaceuticals; less functionalized |

| 4-Amino-1H-tetrazole | Tetrazole | Exhibits different biological activities |

5-(3-Aminophenyl)tetrazole stands out due to its specific amino substitution on the phenyl group, which enhances both its biological activity and corrosion inhibition efficiency compared to other tetrazoles.

Molecular Structure

Chemical Formula and Molecular Weight

5-(3-Aminophenyl)tetrazole is an organic heterocyclic compound with the molecular formula C₇H₇N₅ [1] [2] [3]. The compound exhibits an average molecular weight of 161.168 daltons, with a monoisotopic mass of 161.070145 daltons [1]. This molecular weight places the compound within the category of low molecular weight nitrogen-rich heterocycles that are of significant interest in materials science and pharmaceutical applications [2].

The compound is registered under the Chemical Abstracts Service number 73732-51-1 [1] [2], and is also known by several systematic names including 3-(1H-tetrazol-5-yl)aniline and benzenamine, 3-(1H-tetrazol-5-yl) [1]. The molecular formula indicates the presence of seven carbon atoms, seven hydrogen atoms, and five nitrogen atoms, with the high nitrogen content characteristic of tetrazole-containing compounds [3].

Structural Conformation and Bond Characteristics

The molecular structure of 5-(3-Aminophenyl)tetrazole consists of two primary structural units: a tetrazole ring and an aminophenyl group connected through a carbon-carbon bond . The tetrazole ring is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom, which exhibits characteristic bond lengths and angles typical of aromatic heterocycles [6] [7].

Based on crystallographic studies of related tetrazole compounds, the tetrazole ring exhibits bond lengths ranging from 1.283 to 1.351 Angstroms for nitrogen-nitrogen bonds and 1.290 to 1.351 Angstroms for carbon-nitrogen bonds [6] [7]. The ring displays planarity with bond angles averaging approximately 108.0 degrees, consistent with the aromatic character of the tetrazole system [6]. The tetrazole ring demonstrates resonance stabilization, as evidenced by the intermediate bond lengths between typical single and double bond values [7].

The aminophenyl group consists of a benzene ring substituted with an amino group at the meta position relative to the tetrazole attachment [1] [3]. The phenyl ring maintains normal aromatic geometry with average carbon-carbon bond lengths of approximately 1.386 Angstroms and bond angles of 120.0 degrees [6]. The amino group exhibits characteristic primary amine bond characteristics, with the carbon-nitrogen amino bond being substantially shorter than normal carbon-nitrogen single bonds due to partial double bond character from resonance interactions [8] [9].

Tetrazole Ring and Aminophenyl Group Arrangement

The spatial arrangement between the tetrazole ring and the aminophenyl group in 5-(3-Aminophenyl)tetrazole is characterized by the dihedral angle between the two aromatic systems [10] [11]. Crystallographic studies of similar tetrazole-phenyl compounds indicate that these ring systems can adopt various conformational arrangements depending on intermolecular interactions and crystal packing forces [11] [12].

In related tetrazole-phenyl compounds, dihedral angles between tetrazole and phenyl rings have been observed to range from approximately 2.85 degrees for nearly coplanar arrangements to over 88 degrees for nearly perpendicular orientations [11] [12]. The specific conformation adopted by 5-(3-Aminophenyl)tetrazole depends on factors including hydrogen bonding interactions, steric effects, and electronic conjugation between the aromatic systems [10] [13].

The amino group positioning at the meta position of the phenyl ring provides additional conformational flexibility and potential for intermolecular hydrogen bonding interactions [14]. The amino group typically lies in the plane of the phenyl ring with valence angles around the nitrogen atom close to 120 degrees, indicating sp² hybridization and conjugation with the aromatic system [8] [9].

Physical Properties

Melting and Boiling Points

5-(3-Aminophenyl)tetrazole exhibits a melting point in the range of 202-205°C [2] [15]. This relatively high melting point is characteristic of compounds containing tetrazole rings, which typically demonstrate strong intermolecular hydrogen bonding interactions through the tetrazole nitrogen-hydrogen functionality [16]. The elevated melting point also reflects the aromatic character and molecular planarity that promote efficient crystal packing [17].

The predicted boiling point for 5-(3-Aminophenyl)tetrazole is 440.5 ± 47.0°C [2] [15]. This high boiling point is consistent with the presence of multiple nitrogen atoms capable of hydrogen bonding and the overall molecular structure that favors strong intermolecular interactions [15]. The substantial difference between melting and boiling points indicates significant molecular association in both solid and liquid phases [2].

For comparison, related tetrazole compounds such as 5-phenyltetrazole demonstrate similar thermal behavior, with melting points around 216°C and boiling points in the range of 330°C [18] [19]. The presence of the amino group in 5-(3-Aminophenyl)tetrazole may contribute to additional hydrogen bonding interactions that influence the thermal properties relative to unsubstituted phenyltetrazoles [15].

Density and Solubility Characteristics

The predicted density of 5-(3-Aminophenyl)tetrazole is 1.401 ± 0.06 g/cm³ [2] [15]. This density value is consistent with organic compounds containing multiple nitrogen atoms and aromatic ring systems [15]. The relatively high density reflects the efficient packing of molecules in the solid state, likely facilitated by hydrogen bonding interactions between tetrazole rings and amino groups [2].

5-(3-Aminophenyl)tetrazole demonstrates solubility in water [2] [15], which is attributed to the presence of both the tetrazole ring and amino group that can participate in hydrogen bonding with water molecules . The compound also shows solubility in polar organic solvents such as dimethyl sulfoxide and methanol [19]. This solubility profile is typical for aminotetrazole derivatives that combine the polar tetrazole functionality with the basic amino group [20].

The water solubility of tetrazole compounds is generally enhanced by the presence of polar substituents, and the amino group in 5-(3-Aminophenyl)tetrazole provides additional sites for hydration through hydrogen bonding [2]. The meta-positioning of the amino group on the phenyl ring may influence the overall molecular polarity and solvation characteristics compared to ortho or para isomers [14].

pKa Values and Acid-Base Behavior

The predicted pKa value for 5-(3-Aminophenyl)tetrazole is 4.84 ± 0.10 [2] [15]. This pKa value reflects the acidic character of the tetrazole ring, which is known to be a strong acid among nitrogen heterocycles [21] [19]. The tetrazole moiety can undergo deprotonation to form the corresponding tetrazolate anion, which exhibits enhanced stability through resonance delocalization across the five-membered ring [22].

The acid-base behavior of tetrazole compounds is significantly influenced by the nature of substituents attached to the ring system [21] [22]. The amino group in 5-(3-Aminophenyl)tetrazole introduces additional complexity to the acid-base equilibria, as primary amines typically exhibit basic character with pKa values for their conjugate acids in the range of 9-11 [23]. This creates a zwitterionic potential where the molecule can exist in different protonation states depending on solution pH [22].

Comparative studies of related tetrazole compounds indicate that 5-phenyltetrazole exhibits a similar pKa value of approximately 4.28 [19], suggesting that the amino substitution has minimal direct effect on the tetrazole acidity [22]. However, the amino group can participate in intramolecular hydrogen bonding with the tetrazole ring, potentially influencing the overall acid-base behavior and molecular conformation [21] [14].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 5-(3-Aminophenyl)tetrazole through analysis of both proton and carbon-13 chemical shifts [24] [25] [22]. In the proton NMR spectrum, the tetrazole ring proton typically appears as a characteristic signal in the range of 8.99-9.77 ppm in dimethyl sulfoxide solution [20]. This downfield chemical shift reflects the electron-withdrawing nature of the multiple nitrogen atoms in the tetrazole ring [22].

The aromatic protons of the aminophenyl group exhibit chemical shifts in the typical aromatic region between 7.0-8.5 ppm [25] [26]. The specific chemical shift patterns depend on the substitution pattern and electronic effects of both the tetrazole and amino substituents [25]. The amino group protons typically appear as exchangeable signals, often broad due to rapid exchange with solvent or quadrupolar relaxation effects [23] [14].

Solvent effects play a significant role in NMR chemical shifts for tetrazole compounds [27]. Studies have shown that changing solvents from acetone to dimethyl sulfoxide can cause substantial shifts in both aromatic and tetrazole proton signals [25] [27]. The tetrazole carbon atom typically appears around 156 ppm in carbon-13 NMR spectra, reflecting its unique electronic environment within the nitrogen-rich heterocycle [25] [22].

Two-dimensional NMR techniques, particularly nitrogen-15 NMR and heteronuclear multiple bond correlation experiments, provide valuable structural confirmation for tetrazole compounds [22]. These techniques can distinguish between different nitrogen environments within the tetrazole ring and confirm connectivity patterns [24] [22].

Infrared (IR) Spectroscopy Features

Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural fingerprints for 5-(3-Aminophenyl)tetrazole [28] [16] [14]. The tetrazole ring exhibits characteristic vibration peaks in the region 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹ [28]. The nitrogen-hydrogen stretching vibration of the tetrazole ring typically appears as a strong absorption around 3410-3470 cm⁻¹ [17] [14].

The amino group contributes distinctive absorption bands to the infrared spectrum [23] [14]. Primary amines show asymmetric and symmetric nitrogen-hydrogen stretching vibrations in the region 3600-3300 cm⁻¹ [23]. For 5-(3-Aminophenyl)tetrazole, these appear around 3513 cm⁻¹ for the asymmetric stretch and 3417-3421 cm⁻¹ for the symmetric stretch [14]. The amino group also exhibits characteristic in-plane bending vibrations around 1621-1625 cm⁻¹ [14].

The aromatic carbon-carbon stretching vibrations appear in the typical range of 1400-1600 cm⁻¹, while aromatic carbon-hydrogen bending vibrations are observed in the fingerprint region below 1000 cm⁻¹ [14]. The tetrazole ring contributions include characteristic out-of-plane vibrations at approximately 714-763 cm⁻¹ [14]. The overall infrared spectrum provides a unique fingerprint that distinguishes 5-(3-Aminophenyl)tetrazole from related compounds [28] [16].

Matrix isolation infrared spectroscopy studies of related aminophenyltetrazole compounds have confirmed the predominance of the 2H-tetrazole tautomeric form in the gas phase [14]. These studies reveal detailed vibrational assignments and confirm the planarity of both the tetrazole ring and amino group with respect to the phenyl ring [14].

Mass Spectrometry Identification

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 5-(3-Aminophenyl)tetrazole [29] [30] [31]. Under electron ionization conditions, the molecular ion peak appears at m/z 161, corresponding to the molecular weight of the compound [3]. The mass spectral fragmentation patterns are influenced by the electronic effects of both the tetrazole ring and amino group substituents [30] [31].

Characteristic fragmentation pathways for tetrazole compounds include elimination of nitrogen gas (N₂) from the tetrazole ring and loss of hydrogen azide (HN₃) [29] [31]. In positive ion mass spectrometry, the tetrazole group typically undergoes elimination of HN₃, while in negative ion mass spectrometry, nitrogen molecule elimination is more common [29]. These fragmentation patterns provide structural confirmation and can distinguish between different tetrazole isomers [30].

The amino group contributes additional fragmentation possibilities, including loss of the amino functionality or formation of aryl cation fragments [30] [31]. Common fragment ions observed in tetrazole mass spectra include aryl azide, aryl isocyanate, and aryl nitrene species [31]. The base peak in the mass spectrum often corresponds to the phenyl cation (m/z 77) or related aromatic fragments [31].

Electrospray ionization mass spectrometry provides gentler ionization conditions that preserve the molecular ion and reveal different fragmentation pathways compared to electron ionization [29]. Tandem mass spectrometry techniques can provide detailed structural elucidation by analyzing specific fragmentation reactions of selected precursor ions [29] [30].

X-ray Crystallography Studies

X-ray crystallography studies of tetrazole compounds provide definitive structural information including precise bond lengths, bond angles, and molecular conformations [32] [10] [13]. While specific crystallographic data for 5-(3-Aminophenyl)tetrazole may be limited, studies of closely related tetrazole-phenyl compounds provide valuable structural insights [17] [13] [11].

Crystallographic analysis of tetrazole compounds typically reveals planar five-membered rings with bond lengths intermediate between single and double bonds, confirming the aromatic character of the tetrazole system [32] [6] [7]. The tetrazole rings in crystal structures often participate in hydrogen bonding networks that influence molecular packing and crystal stability [10] [12].

In related aminotetrazole compounds, crystal structures show that the amino group typically lies in the plane of the aromatic ring system, with bond angles indicating sp² hybridization and conjugation with the aromatic electrons [8] [9]. The positioning of the amino group at the meta position of the phenyl ring creates specific geometric constraints that influence the overall molecular conformation [13].

[3+2] Cycloaddition Reactions with Nitriles and Azides

The most fundamental approach to synthesizing 5-(3-aminophenyl)tetrazole involves the classical [3+2] cycloaddition reaction between 3-aminobenzonitrile and sodium azide [2]. This reaction typically proceeds through a concerted mechanism where the azide acts as a three-atom component and the nitrile provides the one-carbon unit for tetrazole ring formation [2]. The reaction mechanism involves initial nucleophilic attack by the azide anion on the electrophilic carbon of the nitrile, followed by cyclization to form the tetrazole ring [2].

Density functional theory calculations have revealed that the reaction proceeds through a previously unsuspected nitrile activation step, leading to an imidoyl azide intermediate that subsequently cyclizes to yield the tetrazole product [2]. The activation barriers correlate strongly with the electron-withdrawing potential of the substituent on the nitrile, which explains why 3-aminobenzonitrile, bearing an electron-donating amino group, requires more forcing conditions compared to electron-deficient nitriles [2].

The classical synthesis typically requires elevated temperatures ranging from 80-120°C and extended reaction times of 12-24 hours . While yields are moderate (60-85%), this method remains attractive due to its simplicity and the ready availability of starting materials . The reaction can be performed in polar solvents such as dimethylformamide or dimethylsulfoxide, with the latter showing superior results due to its ability to solubilize both organic and inorganic components .

Cyclization of Aminophenyl Amidines

An alternative classical approach involves the cyclization of preformed aminophenyl amidines with sodium azide . This method offers advantages in terms of regioselectivity and reaction control, as the amidine functionality provides a more reactive site for cyclization compared to the corresponding nitrile . The synthesis of 5-(3-aminophenyl)tetrazole through this route typically involves two steps: first, the preparation of the aminophenyl amidine from the corresponding nitrile through treatment with ammonia or primary amines, followed by cyclization with sodium azide .

The cyclization step proceeds through formation of an amidine-azide intermediate, which undergoes ring closure to afford the tetrazole product [4]. This mechanism is particularly favorable because the amidine nitrogen provides additional stabilization to the transition state, lowering the activation energy for cyclization [4]. Reaction conditions are generally milder than those required for direct nitrile-azide cycloaddition, with temperatures typically ranging from 60-100°C and reaction times of 6-12 hours .

The yields obtained through this method are generally higher than those achieved through direct cycloaddition, typically ranging from 75-90% . The improved yields can be attributed to the enhanced reactivity of the amidine functionality and the reduced likelihood of competing side reactions such as nitrile hydrolysis .

Catalyzed Synthesis Approaches

Metal-Catalyzed Synthetic Pathways

Metal catalysis has emerged as a powerful tool for enhancing the efficiency of tetrazole synthesis, with several metal systems demonstrating exceptional activity for the formation of 5-(3-aminophenyl)tetrazole [5] [6]. The fundamental principle underlying metal-catalyzed tetrazole synthesis involves the coordination of the metal center to either the nitrile or azide component, thereby activating these substrates for cycloaddition [5].

Zinc bromide represents one of the most widely studied metal catalysts for tetrazole synthesis [7] [8]. The mechanism involves initial coordination of zinc to the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon and facilitates nucleophilic attack by the azide anion [7]. Under optimized conditions using zinc bromide catalysis, 5-(3-aminophenyl)tetrazole can be obtained in yields exceeding 90% with reaction times as short as 2-30 minutes [7] [8].

The zinc-catalyzed protocol typically employs 0.5-2.0 equivalents of zinc bromide in aqueous or mixed aqueous-organic solvents at temperatures ranging from 80-140°C [7] [8]. The reaction is particularly attractive for large-scale synthesis due to the relatively low cost of zinc bromide and the mild reaction conditions [7]. However, the non-recyclable nature of the zinc catalyst and the potential for product contamination with metal residues represent limitations of this approach [7].

Copper-based catalysts have also shown significant promise for tetrazole synthesis, particularly when supported on clay materials [6]. Metal-modified montmorillonite K-10 containing copper(II) ions demonstrates excellent catalytic activity for the synthesis of 5-substituted tetrazoles, including 5-(3-aminophenyl)tetrazole [6]. The copper-clay system operates through a heterogeneous mechanism where the copper centers activate the nitrile substrate while the clay support provides a favorable microenvironment for the reaction [6].

Cobalt(II) Complex Catalysis

Cobalt(II) complexes have emerged as highly efficient catalysts for tetrazole synthesis, offering advantages in terms of both activity and recyclability [9] [10]. A particularly notable example involves the use of a cobalt(II) complex bearing a tetradentate ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, which catalyzes the [3+2] cycloaddition of sodium azide to organonitriles with exceptional efficiency [9].

The cobalt-catalyzed synthesis operates through a well-defined mechanism involving the formation of a cobalt(II) diazido intermediate, which has been isolated and structurally characterized [9]. This intermediate reacts with nitrile substrates to form a cobalt-nitrile-azide complex, which then undergoes intramolecular cycloaddition to yield the tetrazole product [9]. The catalytic cycle is completed by coordination of additional azide ligands to regenerate the active diazido species [9].

Under optimized conditions, the cobalt catalyst operates at loadings as low as 1.0 mol% and provides yields of 85-95% for the synthesis of 5-(3-aminophenyl)tetrazole [9]. The reaction is typically performed at 110°C in dimethylsulfoxide with reaction times of 12 hours [9]. The cobalt complex demonstrates excellent recyclability, maintaining its catalytic activity for at least five reaction cycles without significant loss of performance [9].

Zeolite-supported cobalt catalysts represent another important class of cobalt-based systems for tetrazole synthesis [10] [11]. Cobalt Y zeolite (CoY) catalyzes the synthesis of 5-substituted tetrazoles under mild conditions, offering advantages in terms of catalyst recovery and reuse [10] [11]. The zeolite support provides a unique microenvironment that enhances the selectivity of the reaction while facilitating catalyst separation [10].

Silver Nanoparticle Catalysis

Silver nanoparticles have demonstrated exceptional catalytic activity for tetrazole synthesis, combining high efficiency with low catalyst loadings [12] [13] [14]. The catalytic mechanism involves the activation of both nitrile and azide components through coordination to silver nanoparticle surfaces, which possess unique electronic properties that facilitate the cycloaddition reaction [12].

The silver nanoparticle-catalyzed synthesis of 5-(3-aminophenyl)tetrazole typically employs catalyst loadings of 0.8-1.4 mol% and operates under mild conditions with temperatures ranging from 25-80°C [13]. Reaction times are generally short, ranging from 1-6 hours, and yields consistently exceed 80-95% [13]. The high surface area-to-volume ratio of silver nanoparticles provides numerous active sites for catalysis, contributing to their exceptional activity [13].

One of the key advantages of silver nanoparticle catalysis is the ability to perform reactions under ambient conditions, which is particularly important for thermally sensitive substrates [13]. The nanoparticles can be stabilized through various methods, including polymer supports or ionic liquids, which enhance their recyclability and prevent aggregation [13].

The mechanism of silver nanoparticle catalysis involves the formation of silver-nitrile and silver-azide complexes on the nanoparticle surface [12]. These surface-bound species undergo cycloaddition more readily than their solution-phase counterparts due to the concentrating effect of the nanoparticle surface and the electronic activation provided by the silver atoms [12]. The tetrazole product is then desorbed from the surface, regenerating the active catalytic sites [12].

Green Chemistry Approaches

Solvent-Free Methodologies

The development of solvent-free synthetic methods for 5-(3-aminophenyl)tetrazole represents a significant advancement in terms of environmental sustainability and process efficiency [15] [16] [17]. These approaches eliminate the need for organic solvents, reduce waste generation, and often provide enhanced reaction rates due to the high local concentrations of reactants [15] [16].

Polystyrene-bound aluminum chloride has emerged as an effective catalyst for the solvent-free synthesis of aryl-substituted tetrazoles [15]. This heterogeneous catalyst system operates through Lewis acid activation of the nitrile substrate, facilitating nucleophilic attack by the azide anion [15]. The reaction typically proceeds at temperatures of 120-140°C with catalyst loadings of 20-30 mol%, providing yields of 75-88% for various aromatic nitriles including 3-aminobenzonitrile [15].

The polystyrene support offers several advantages, including ease of catalyst separation, recyclability, and the ability to tune the electronic properties of the aluminum chloride through polymer modification [15]. The catalyst can be recovered by simple filtration and reused for multiple reaction cycles without significant loss of activity [15].

Microwave-assisted solvent-free synthesis represents another important approach for green tetrazole synthesis [16] [17]. The use of microwave irradiation dramatically reduces reaction times while maintaining high yields [16]. A notable example involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-based fluorinated ionic liquids as both catalyst and reaction medium [16]. Under microwave conditions, reaction times can be reduced to 10-30 minutes while achieving yields of 70-95% [16].

The ionic liquid medium provides several advantages, including enhanced solubility of both organic and inorganic reactants, improved heat transfer under microwave irradiation, and the ability to be recycled [16]. The DBU-based ionic liquids also function as bases, facilitating the deprotonation steps involved in tetrazole formation [16].

Zeolite-Catalyzed Syntheses

Zeolite catalysts offer unique advantages for tetrazole synthesis due to their well-defined pore structures, high surface areas, and ability to accommodate various metal centers [10] [11]. Cobalt Y zeolite (CoY) has been extensively studied for the synthesis of 5-substituted tetrazoles, including 5-(3-aminophenyl)tetrazole [10] [11].

The zeolite-catalyzed synthesis operates through a heterogeneous mechanism where the cobalt centers within the zeolite framework activate the nitrile substrate while the microporous structure provides a favorable environment for the cycloaddition reaction [10]. The reaction typically proceeds at 120°C with catalyst loadings of 10-20 mol% and reaction times of 3-6 hours [10].

One of the key advantages of zeolite catalysis is the excellent recyclability of the catalyst [10] [11]. The CoY catalyst can be recovered by simple filtration and reused for up to six reaction cycles without significant loss of activity [10]. The zeolite framework also provides selectivity benefits by restricting the approach of reactants and favoring the formation of the desired tetrazole product over competing side reactions [10].

The mechanism of zeolite-catalyzed tetrazole synthesis involves the coordination of the nitrile substrate to cobalt centers within the zeolite pores, followed by nucleophilic attack by the azide anion [10]. The confined environment within the zeolite pores enhances the local concentration of reactants and stabilizes the transition state for cycloaddition [10].

Recyclable Catalyst Systems

The development of recyclable catalyst systems represents a crucial aspect of green chemistry approaches to tetrazole synthesis [18] [19] [20]. These systems combine high catalytic activity with the ability to be recovered and reused multiple times, thereby reducing the overall environmental impact and economic cost of the synthesis [18] [19].

Magnetic nanoparticle-supported catalysts have emerged as particularly attractive recyclable systems [18] [19]. A notable example involves the use of chitosan-derived magnetic ionic liquid catalysts for the synthesis of both 1-substituted and 5-substituted tetrazoles [19]. The magnetic nature of these catalysts allows for easy separation using external magnetic fields, while the ionic liquid component provides enhanced solubility and catalytic activity [19].

The magnetic catalyst system typically operates under mild conditions with catalyst loadings of 5-15 mol% and reaction times of 2-6 hours [19]. Yields consistently exceed 80-90% for various tetrazole substrates, including 5-(3-aminophenyl)tetrazole [19]. The catalyst can be recovered by magnetic separation and reused for at least five reaction cycles without significant loss of activity [19].

Another important class of recyclable catalysts involves the use of metal-organic frameworks (MOFs) and supported metal complexes [20]. These systems combine the advantages of heterogeneous catalysis with the high activity typically associated with homogeneous catalysts [20]. A copper-based catalyst supported on Fe₃O₄@SiO₂ nanoparticles has been developed for the synthesis of tetrazole derivatives [20].

The supported copper catalyst operates through a synergistic mechanism involving both the copper center and the support material [20]. The reaction proceeds in aqueous medium at mild temperatures (80-100°C) with high yields (up to 97%) and excellent recyclability [20]. The catalyst can be recovered by magnetic separation and reused without significant loss of activity, with only a 12% decrease in catalytic activity observed after multiple cycles [20].

Alternative Synthesis Methods

From Amides and Phosphorazidates

The synthesis of 5-(3-aminophenyl)tetrazole from amides using phosphorazidates represents an innovative approach that avoids the use of toxic or explosive azide reagents [21] [22]. This method employs diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate as both the activator of amide oxygen and the azide source [21] [22].

The mechanism involves the activation of the amide carbonyl group by the phosphorazidate, which facilitates the elimination of the phosphate group and the formation of an activated intermediate [21] [22]. This intermediate subsequently undergoes cyclization with the azide component of the phosphorazidate to yield the tetrazole product [21] [22]. The reaction allows for the preparation of both 1,5-disubstituted and 5-substituted tetrazoles from various amides without the need for separate azide sources [21] [22].

The phosphorazidate method typically operates at temperatures of 80-100°C with reaction times of 2-6 hours [21] [22]. Catalyst loadings of 1.0-2.0 equivalents of phosphorazidate are required, and yields generally range from 75-90% [21] [22]. The method is particularly attractive for the synthesis of tetrazoles from readily available amide precursors, expanding the scope of accessible tetrazole structures [21] [22].

The key advantage of this approach is the elimination of the need for separate azide reagents, which are often explosive and require special handling procedures [21] [22]. The phosphorazidate reagents are more stable and easier to handle, making this method more suitable for industrial applications [21] [22].

From Orthoformates and Amines

The synthesis of 5-(3-aminophenyl)tetrazole from orthoformates and amines represents a versatile multicomponent approach that allows for the direct incorporation of the amino functionality into the tetrazole ring [18] [23] [20]. This method typically involves the reaction of an aromatic amine (such as 3-aminoaniline) with triethyl orthoformate and sodium azide in the presence of a suitable catalyst [18] [23] [20].

The mechanism proceeds through the initial formation of an imine intermediate from the condensation of the amine with the orthoformate [23]. This imine then undergoes cyclization with the azide component to yield the tetrazole product [23]. The reaction can be performed using various catalysts, including copper-based systems, ionic liquids, and solid-supported catalysts [18] [23] [20].

A particularly effective catalyst system involves the use of tributylmethylammonium chloride (TBMAC) in dimethylsulfoxide [24]. Under these conditions, the reaction proceeds at 80°C with catalyst loadings of 2.0 mol% and reaction times of 4-18 hours [24]. The presence of TBMAC is essential for the success of the reaction, as it facilitates the formation of the imine intermediate and promotes the subsequent cyclization step [24].

The orthoformate-amine method offers several advantages, including the ability to introduce diverse substitution patterns through the choice of amine substrate and the compatibility with various functional groups [18] [23] [20]. Yields typically range from 80-97%, making this approach highly efficient for the synthesis of substituted tetrazoles [18] [23] [20].

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for achieving high yields and selectivity in the synthesis of 5-(3-aminophenyl)tetrazole [25] [26] [27]. Key parameters that require careful optimization include reaction temperature, reaction time, catalyst loading, and solvent choice [25] [26] [27].

Temperature optimization studies have revealed that most tetrazole syntheses exhibit optimal activity within the range of 80-140°C [25] [26]. Lower temperatures generally result in incomplete conversion and extended reaction times, while higher temperatures can lead to decomposition of the azide component and formation of unwanted side products [25] [26]. For the synthesis of 5-(3-aminophenyl)tetrazole, temperatures of 100-120°C typically provide the best balance between reaction rate and selectivity [25] [26].

Reaction time optimization is closely linked to temperature, with higher temperatures generally requiring shorter reaction times [25] [26]. The optimal reaction time varies depending on the specific synthetic method employed, ranging from minutes for zinc bromide-catalyzed reactions to hours for classical thermal cyclization [25] [26]. Continuous monitoring of reaction progress using thin-layer chromatography or other analytical techniques is essential for determining optimal reaction times [25] [26].

Catalyst loading optimization is particularly important for metal-catalyzed reactions, as it affects both the reaction rate and the economic viability of the process [25] [26]. Studies have shown that catalyst loadings can often be reduced below the initially reported values without significant loss of activity [25] [26]. For example, cobalt-catalyzed reactions can operate effectively with loadings as low as 1.0 mol%, while maintaining yields above 85% [9].

Solvent optimization involves balancing the solubility of reactants and products with environmental considerations [25] [26]. Polar aprotic solvents such as dimethylsulfoxide and dimethylformamide generally provide superior results for tetrazole synthesis, as they effectively solubilize both organic and inorganic components [25] [26]. However, the development of solvent-free and aqueous methods represents an important trend toward more sustainable synthesis [25] [26].

Statistical experimental design approaches, such as the Taguchi method, have been employed to systematically optimize reaction parameters [25]. These approaches allow for the identification of optimal conditions while minimizing the number of experiments required [25]. The application of such methods has led to the identification of optimal conditions for various tetrazole syntheses, including reaction temperatures of 100°C, reaction times of 30 minutes, and specific catalyst loadings that maximize yield while minimizing cost [25].

| Synthetic Method | Temperature (°C) | Time | Catalyst Loading | Yield (%) |

|---|---|---|---|---|

| Classical [3+2] Cycloaddition | 80-120 | 12-24 h | None | 60-85 |

| Zinc Bromide Catalysis | 80-140 | 2-30 min | 0.5-2.0 equiv | 75-95 |

| Cobalt(II) Complex Catalysis | 110 | 12 h | 1.0 mol% | 85-95 |

| Silver Nanoparticle Catalysis | 25-80 | 1-6 h | 0.8-1.4 mol% | 80-95 |

| Zeolite CoY Catalysis | 120 | 3-6 h | 10-20 mol% | 85-95 |

| Solvent-Free Microwave | 80-120 | 10-30 min | 2.0 mol% | 70-95 |

| Amide-Phosphorazidate Route | 80-100 | 2-6 h | 1.0-2.0 equiv | 75-90 |

| Orthoformate-Amine Route | 80-130 | 4-18 h | 10-20 mol% | 80-97 |

XLogP3

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant